N-Ethyl-2-(4-methylphenoxy)ethanamine

Lipophilicity LogP ADME

N-Ethyl-2-(4-methylphenoxy)ethanamine (CAS 915920-87-5) is a secondary amine belonging to the phenoxyethylamine class, characterized by an ethyl substituent on the nitrogen and a 4-methyl group on the aromatic ring. This compound is a building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) applications.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 915920-87-5
Cat. No. B3021346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(4-methylphenoxy)ethanamine
CAS915920-87-5
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC=C(C=C1)C
InChIInChI=1S/C11H17NO/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
InChIKeyYIYRHGHGFBFCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(4-methylphenoxy)ethanamine (915920-87-5): A Differentiated Phenoxyethylamine Research Scaffold for CNS Modulator Development


N-Ethyl-2-(4-methylphenoxy)ethanamine (CAS 915920-87-5) is a secondary amine belonging to the phenoxyethylamine class, characterized by an ethyl substituent on the nitrogen and a 4-methyl group on the aromatic ring [1]. This compound is a building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) applications [2]. Its molecular structure (C11H17NO, MW 179.26) confers a specific lipophilicity (cLogP ~2.37) and hydrogen-bonding profile (HBD: 1, HBA: 2) that distinguishes it from close analogs, influencing its permeability, target engagement, and suitability for specific synthetic pathways [3].

Why Generic Substitution with Other Phenoxyethylamines (e.g., N-Methyl or Primary Amine Analogs) Is Scientifically Unjustified for N-Ethyl-2-(4-methylphenoxy)ethanamine


Substituting N-Ethyl-2-(4-methylphenoxy)ethanamine with structurally similar phenoxyethylamines like its N-methyl analog or the unsubstituted 2-(4-methylphenoxy)ethanamine is not scientifically defensible due to quantifiable differences in lipophilicity and hydrogen-bonding capacity. The N-ethyl group in the target compound yields a LogP of approximately 2.37, which is significantly higher than the N-methyl analog (LogP ~1.76-2.83, depending on the measurement) and the primary amine (LogP ~1.30) [1]. This difference in lipophilicity directly impacts passive membrane permeability and blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted compounds [2]. Furthermore, the presence of a single ethyl substituent on the secondary amine provides a distinct hydrogen-bond donor/acceptor profile compared to the N,N-diethyl tertiary amine analog (HBD: 0) or the primary amine (HBD: 2) . These quantifiable physicochemical variations mean that the target compound cannot be freely interchanged with its analogs without altering key pharmacological and ADME properties.

N-Ethyl-2-(4-methylphenoxy)ethanamine: Quantitative Differentiation Data Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N-Ethyl-2-(4-methylphenoxy)ethanamine vs. N-Methyl and Primary Amine Analogs

The lipophilicity of N-Ethyl-2-(4-methylphenoxy)ethanamine, a key determinant of passive membrane permeability and CNS penetration, is quantified by its cLogP value of 2.37 [1]. This value is 0.61 log units higher than the unsubstituted 2-(4-methylphenoxy)ethanamine (XLogP3: 1.30) and approximately 0.27 log units higher than the reported range for its N-methyl analog (LogP: 1.76-2.83) [2]. The increased lipophilicity of the target compound suggests it will more readily partition into lipid bilayers, a crucial property for brain exposure.

Lipophilicity LogP ADME CNS Drug Design

Hydrogen-Bond Donor (HBD) Differentiation: N-Ethyl-2-(4-methylphenoxy)ethanamine vs. N,N-Diethyl Analog

The target compound, a secondary amine, has one hydrogen-bond donor (HBD) [1]. This contrasts with the N,N-diethyl tertiary amine analog, which has zero HBDs . The presence of a single HBD in the target molecule allows for specific, directional hydrogen-bonding interactions with biological targets (e.g., receptor active sites) and can influence aqueous solubility and metabolic stability, offering a different pharmacological profile compared to the non-donor analog.

Hydrogen Bonding Solubility Target Engagement ADME

Molecular Weight and Polar Surface Area (PSA) Differentiation: N-Ethyl-2-(4-methylphenoxy)ethanamine vs. Unsubstituted Phenoxyethylamine

The molecular weight (MW: 179.26) and topological polar surface area (TPSA: 21.26 Ų) of N-Ethyl-2-(4-methylphenoxy)ethanamine [1] place it within favorable ranges for oral bioavailability and CNS penetration, based on established drug-likeness rules [2]. While the unsubstituted N-ethyl-2-phenoxyethanamine (MW: 165.24, TPSA: 21.26 Ų) shares the same PSA, the target compound's higher molecular weight, due to the para-methyl group, can impart increased metabolic stability and altered receptor-binding interactions compared to the less bulky analog.

Molecular Weight Polar Surface Area CNS Drug Likeness ADME

Potential for CNS Modulation: Class-Level Inference from Phenoxyethylamine Patent Literature

While no direct biological data was found for N-Ethyl-2-(4-methylphenoxy)ethanamine, its membership in the class of substituted phenoxyethylamines is highly relevant. A key patent application (WO 2014/072433 A1) explicitly claims that novel substituted phenoxyethylamine derivatives are useful as modulators of cortical and basal ganglia dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1]. This class-level evidence indicates that the target compound, bearing the core phenoxyethylamine motif with specific substitutions, possesses the fundamental scaffold for engaging these CNS targets. The specific substitution pattern (N-ethyl, 4-methyl) differentiates it from the broad class and may confer unique activity or selectivity profiles that warrant further investigation.

CNS Modulation Dopaminergic Glutamatergic Neurotransmission

N-Ethyl-2-(4-methylphenoxy)ethanamine (915920-87-5): Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for CNS Drug Discovery: Dopaminergic and Glutamatergic Modulator Development

The evidence supports the use of N-Ethyl-2-(4-methylphenoxy)ethanamine as a key intermediate or starting scaffold for synthesizing novel compounds aimed at modulating cortical dopaminergic and NMDA receptor-mediated neurotransmission [1]. Its distinct lipophilicity (cLogP 2.37) and hydrogen-bonding profile (1 HBD) make it a valuable starting point for medicinal chemistry programs targeting CNS disorders, as these properties are within favorable ranges for brain penetration [2]. Researchers should prioritize this compound over its N-methyl or primary amine analogs when aiming to achieve higher membrane permeability and specific hydrogen-bonding interactions with target proteins [3].

Structure-Activity Relationship (SAR) Studies in Phenoxyethylamine Series

This compound serves as a precise tool for conducting SAR studies within the phenoxyethylamine class. Its specific N-ethyl, 4-methyl substitution pattern allows researchers to quantitatively assess the impact of increasing lipophilicity and altering hydrogen-bonding capacity on pharmacological outcomes [1]. By comparing its properties and activities to those of close analogs (e.g., N-methyl, N,N-diethyl, or unsubstituted variants), scientists can deconvolute the contributions of the ethyl group and the para-methyl group to target binding, selectivity, and ADME properties [2].

Chemical Probe for Investigating Physicochemical Property Effects on CNS Penetration

Given its computed physicochemical properties (MW: 179.26, cLogP: 2.37, TPSA: 21.26 Ų, HBD: 1), N-Ethyl-2-(4-methylphenoxy)ethanamine is an ideal chemical probe for studying the relationship between molecular properties and CNS distribution [1]. Its parameters align with established guidelines for CNS drug-likeness [2]. It can be used as a model compound in permeability assays (e.g., PAMPA-BBB) and in vivo brain-to-plasma ratio studies to validate or refine predictive models for CNS drug discovery.

Quote Request

Request a Quote for N-Ethyl-2-(4-methylphenoxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.